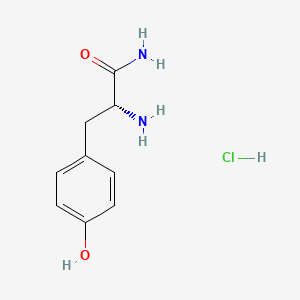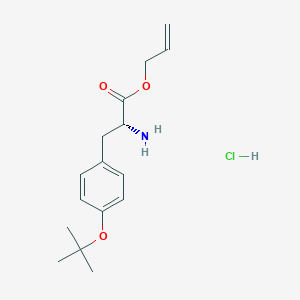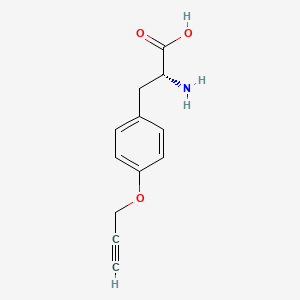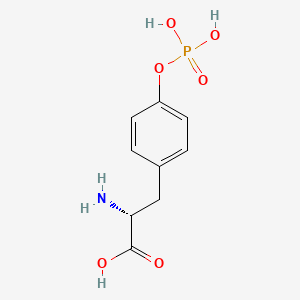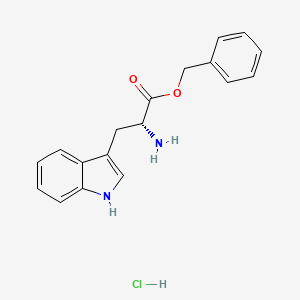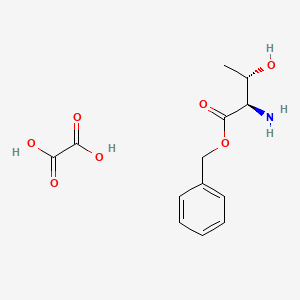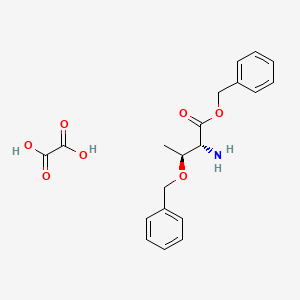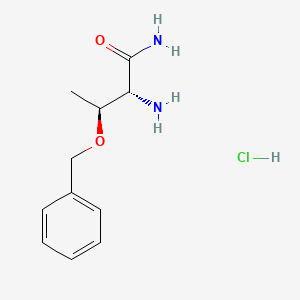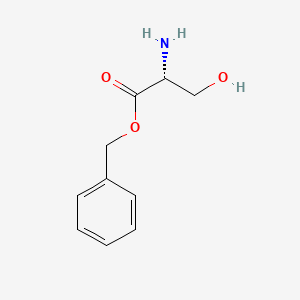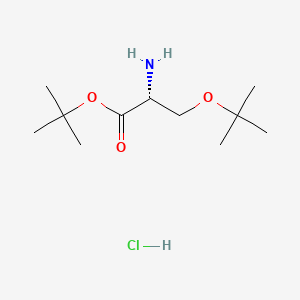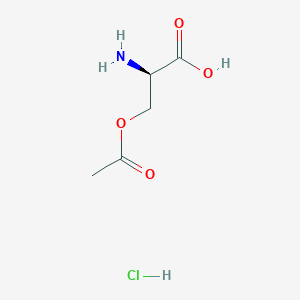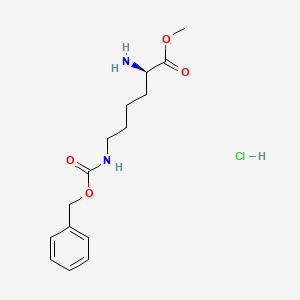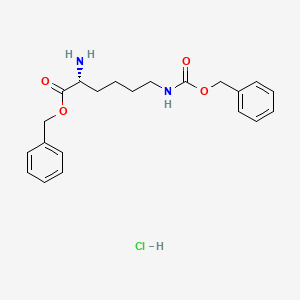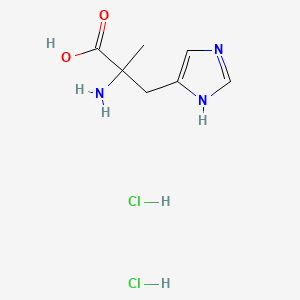
alpha-Methyl-DL-histidine dihydrochloride
Overview
Description
Alpha-Methyl-DL-histidine dihydrochloride: is a chemical compound with the molecular formula C7H11N3O2 · 2HCl and a molecular weight of 242.10 . It is a derivative of histidine, an essential amino acid, and is characterized by the presence of a methyl group attached to the alpha carbon of the histidine molecule . This compound is typically found in the form of a white crystalline powder and is soluble in water and alcohol .
Biochemical Analysis
Biochemical Properties
Alpha-Methyl-DL-histidine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as histidine decarboxylase, which is involved in the synthesis of histamine. This interaction can inhibit the enzyme’s activity, thereby affecting histamine production . Additionally, this compound can bind to proteins and other biomolecules, altering their function and stability. These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of histamine receptors, which are involved in various physiological responses . The compound also affects gene expression by altering the transcriptional activity of genes related to histamine synthesis and metabolism. Furthermore, this compound impacts cellular metabolism by influencing the activity of enzymes involved in histidine and histamine metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to histidine decarboxylase, inhibiting its activity and reducing histamine production . This inhibition can lead to changes in gene expression, as the reduced histamine levels affect the transcriptional regulation of histamine-related genes. Additionally, this compound can interact with histamine receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of histamine synthesis and metabolism. These temporal effects are important for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit histidine decarboxylase and reduce histamine production without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to histidine and histamine metabolism. The compound interacts with enzymes such as histidine decarboxylase, affecting the conversion of histidine to histamine . This interaction can alter metabolic flux and influence the levels of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby modulating biochemical and cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alpha-Methyl-DL-histidine dihydrochloride generally involves the methylation of histidine . This process can be carried out under various conditions, depending on the desired yield and purity. One common method involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction is typically conducted in an aqueous or alcoholic medium at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-DL-histidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic medium or lithium aluminum hydride in an ether solvent.
Substitution: Halogenation can be carried out using halogen gases or halogenating agents like N-bromosuccinimide.
Major Products Formed:
Scientific Research Applications
Alpha-Methyl-DL-histidine dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of alpha-Methyl-DL-histidine dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of histidine, it can participate in biochemical reactions involving histidine metabolism . It may act as a substrate or inhibitor for enzymes that catalyze histidine-related reactions, thereby affecting the overall metabolic pathways . Additionally, its methyl group can influence its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Alpha-Methyl-DL-histidine dihydrochloride can be compared with other histidine derivatives, such as:
Histidine: The parent compound, which lacks the methyl group on the alpha carbon.
Beta-Methyl-DL-histidine: A similar compound with the methyl group attached to the beta carbon instead of the alpha carbon.
Uniqueness: The presence of the methyl group on the alpha carbon of this compound distinguishes it from other histidine derivatives. This structural modification can affect its chemical reactivity, biological activity, and overall properties, making it a unique compound for various applications .
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHQKZLHBDZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657548 | |
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-18-3 | |
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



